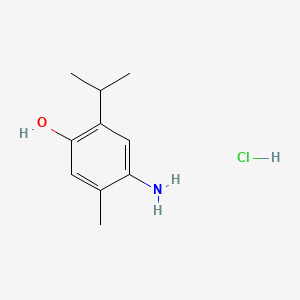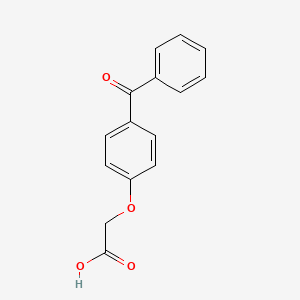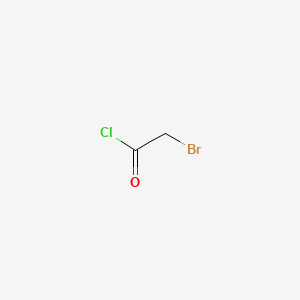
Bromoacetyl chloride
Overview
Description
Bromoacetyl chloride is a chemical compound that has been the subject of various studies due to its interesting chemical behavior, particularly in its photodissociation reactions. It is known to exist in different rotational isomers, with the anti and gauche conformers being the most significant. The compound has been analyzed in various states including gaseous, liquid, and solid, and its molecular structure has been determined using techniques such as electron diffraction and spectroscopy .
Synthesis Analysis
The synthesis of bromoacetyl chloride is not directly discussed in the provided papers. However, the studies focus on the detailed analysis of its molecular structure and behavior upon excitation, which can be crucial for understanding its reactivity and stability during synthesis .
Molecular Structure Analysis
Bromoacetyl chloride has been studied extensively to determine its molecular structure. Electron diffraction studies have shown that it exists as a mixture of anti and gauche conformers in the gaseous phase. The anti conformer is energetically favored, and the compound has specific bond lengths and angles that define its structure. For instance, the C-C and C-X (X=Br, Cl) bond lengths and the angles between these bonds have been measured with precision .
Chemical Reactions Analysis
The chemical reactions of bromoacetyl chloride have been a subject of interest, particularly its photodissociation behavior. Studies have shown that upon excitation, the compound undergoes competitive bond fission, with the C-Cl and C-Br bonds being the primary points of rupture. Nonadiabatic effects have been found to play a significant role in the selectivity of these bond fissions. The photodissociation can lead to different reaction pathways, with some leading to excited-state products. The branching ratios of these reactions have been determined experimentally and supported by theoretical models .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoacetyl chloride have been deduced from its molecular structure and reaction dynamics. The compound's rotational isomers have different energies, and the energy difference between them has been quantified. The Raman and infrared spectra have provided insights into the vibrational modes of the molecule in different states. The temperature dependence of these spectra has also been studied, revealing the stability of the isomers at various temperatures .
Scientific Research Applications
Molecular Structure Studies
Bromoacetyl chloride has been extensively studied for its molecular structure and conformation. Steinnes, Shen, and Hagen (1980) investigated the molecular structure and conformation of gaseous bromoacetyl chloride using electron diffraction, revealing its existence in anti and gauche conformers (Steinnes, Shen, & Hagen, 1980). This research provides fundamental insights into the physical chemistry of bromoacetyl chloride.
Photodissociation Studies
Bromoacetyl chloride has been a subject of interest in photodissociation studies. Bacchus-Montabonel et al. (2003) used ab initio methods to investigate its competitive photodissociation, employing a reduced dimensionality method based on constrained Hamiltonians (Bacchus-Montabonel et al., 2003). Such studies are crucial for understanding the photochemical behavior of bromoacetyl chloride and its derivatives.
Chemical Bond Fission Research
Investigations into the chemical bond fission of bromoacetyl chloride have been conducted. Kash, Waschewsky, and Butler (1994) identified a minor primary C–C fission channel in bromoacetyl chloride, adding a new dimension to the understanding of its chemical reactivity (Kash, Waschewsky, & Butler, 1994). This research contributes to the broader field of chemical kinetics and reaction mechanisms.
Rotational Spectrum Analysis
The rotational spectrum of bromoacetyl chloride has been a subject of spectroscopic analysis. Merke et al. (2006) assigned the rotational spectrum of bromoacetyl chloride using a pulsed molecular beam Fourier transform microwave spectrometer, enhancing the understanding of its spectroscopic properties (Merke et al., 2006).
Synthesis Research
Bromoacetyl chloride has been used in synthesis research. Fangfang (2008) demonstrated a method for synthesizing tert-butyl 2-bromoacetate using bromoacetyl chloride, indicating its utility in organic synthesis (Fangfang, 2008).
Nonadiabatic Effects in Chemical Reactions
Studies have also focused on the nonadiabatic effects in chemical reactions involving bromoacetyl chloride. Valero and Truhlar (2006) explored the nonadiabatic effects in the photodissociation of bromoacetyl chloride, providing insights into the dynamics of photochemical reactions (Valero & Truhlar, 2006).
Safety and Hazards
Bromoacetyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, liberating toxic gas .
Relevant Papers
The rotational spectrum of bromoacetyl chloride has been studied . Nonadiabatic effects in C-Br bond scission in the photodissociation of bromoacetyl chloride have also been investigated .
properties
IUPAC Name |
2-bromoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrClO/c3-1-2(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRZLUNWVNNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176636 | |
| Record name | Bromoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetyl chloride | |
CAS RN |
22118-09-8 | |
| Record name | Bromoacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22118-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoacetyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of bromoacetyl chloride?
A1: Bromoacetyl chloride has the molecular formula C2H2BrClO and a molecular weight of 173.40 g/mol. []
Q2: What spectroscopic data is available for bromoacetyl chloride?
A2: Numerous spectroscopic studies have been conducted on bromoacetyl chloride. Researchers have utilized techniques such as Raman spectroscopy, infrared spectroscopy, and electron diffraction to study its structure and properties. [, , , ]
Q3: Does bromoacetyl chloride exhibit conformational isomerism?
A3: Yes, bromoacetyl chloride exists as two rotational isomers in the liquid and gaseous states: a more stable trans form and a less stable gauche form. The energy difference between these isomers has been determined through temperature-dependent infrared spectroscopy. [, , ]
Q4: How does bromoacetyl chloride behave upon photoexcitation in the ultraviolet region?
A4: Upon excitation at 248 nm, bromoacetyl chloride undergoes photodissociation primarily through C–Cl and C–Br bond fission. Interestingly, despite the C–Br bond being weaker, C–Cl bond fission is often favored. [, , , , , ]
Q5: What role do nonadiabatic effects play in the photodissociation of bromoacetyl chloride?
A5: Nonadiabatic effects, particularly recrossing at the avoided crossing between the S1 and S2 excited states, significantly influence the branching ratio between C–Cl and C–Br bond fission. Theoretical studies suggest that while nonadiabaticity initially hinders C–Br fission, the dissociation eventually proceeds along a diabatic pathway to excited-state products. [, , , , ]
Q6: How does the distance between the carbonyl group and the C–Br bond affect the photodissociation dynamics?
A6: Studies comparing bromoacetyl chloride with bromopropionyl chloride (which has an additional CH2 spacer) reveal that increasing the distance between the carbonyl group and the C–Br bond reduces the energy difference between adiabatic potential surfaces, further suppressing C–Br bond fission. []
Q7: What are some applications of bromoacetyl chloride in organic synthesis?
A7: Bromoacetyl chloride serves as a versatile reagent in organic synthesis. It is employed in reactions such as Friedel-Crafts acylation, nucleophilic substitution, and the synthesis of heterocyclic compounds. Specific examples include the synthesis of tert-butyl 2-bromoacetate, levalbuerol, and tellurium-containing heterocycles. [, , , , ]
Q8: Can bromoacetyl chloride be used to modify polymers?
A8: Yes, bromoacetyl chloride is utilized to modify polymers such as chitosan. The resulting haloacetylated chitosan derivatives can be further quaternized to impart antimicrobial properties. []
Q9: How have computational methods been employed to study bromoacetyl chloride?
A9: Computational chemistry techniques, including ab initio calculations, density functional theory, and molecular dynamics simulations, have provided valuable insights into the potential energy surfaces, reaction pathways, and nonadiabatic dynamics of bromoacetyl chloride photodissociation. [, , , ]
Q10: Has bromoacetyl chloride been used in the context of quantum computing?
A10: Theoretical studies have explored the potential of using bromoacetyl chloride for vibrational quantum computing. Its four bright infrared-active modes make it a potential candidate for encoding qubits. []
Q11: What safety precautions should be taken when handling bromoacetyl chloride?
A11: Bromoacetyl chloride is a reactive chemical and should be handled with caution. Appropriate personal protective equipment, including gloves and eye protection, should be worn. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



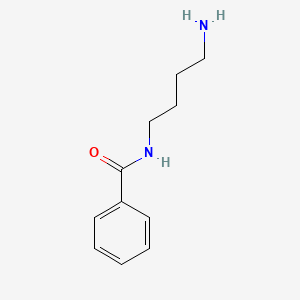


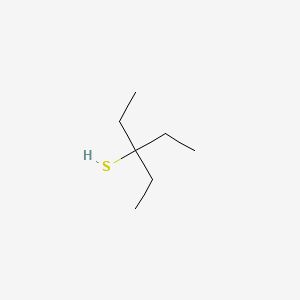
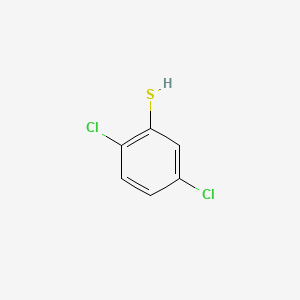
![[1,1'-Bianthracene]-3,3'-disulfonic acid, 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo-, disodium salt](/img/structure/B1329539.png)

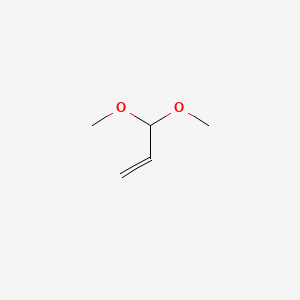
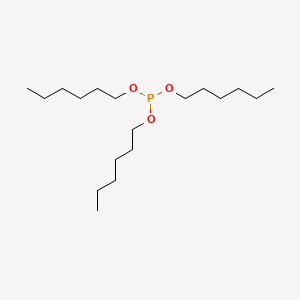
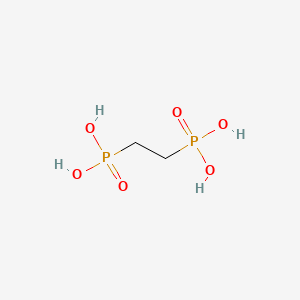
![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt](/img/structure/B1329544.png)

